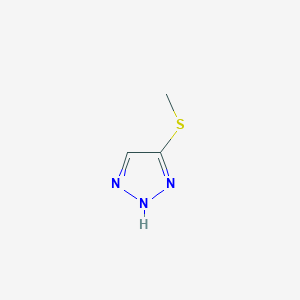
5-Methylmercapto-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylmercapto-1,2,3-triazole is a heterocyclic compound containing three nitrogen atoms and a sulfur atom within a five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties. The molecular formula of this compound is C3H5N3S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylmercapto-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylthiosemicarbazide with formic acid, leading to the formation of the triazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylmercapto-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the triazole ring can be reduced under specific conditions.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methylmercapto-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry
Mécanisme D'action
The mechanism of action of 5-Methylmercapto-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, in antifungal applications, it can inhibit the enzyme lanosterol 14-α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
5-Methylmercapto-1,2,4-triazole: A compound with a similar structure but different arrangement of nitrogen atoms.
4-Methyl-1,2,3-triazole: Another triazole derivative with different substitution patterns.
Uniqueness
5-Methylmercapto-1,2,3-triazole is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
111451-95-7 |
|---|---|
Formule moléculaire |
C3H5N3S |
Poids moléculaire |
115.16 g/mol |
Nom IUPAC |
4-methylsulfanyl-2H-triazole |
InChI |
InChI=1S/C3H5N3S/c1-7-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) |
Clé InChI |
VEDXNNRTYCLCMP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


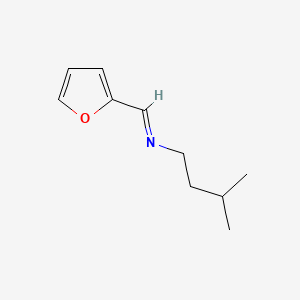
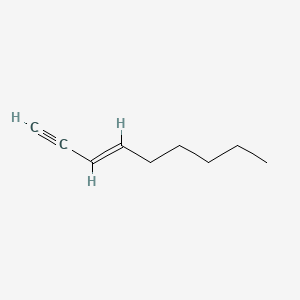
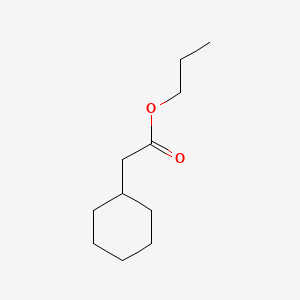
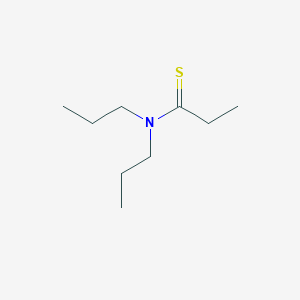
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
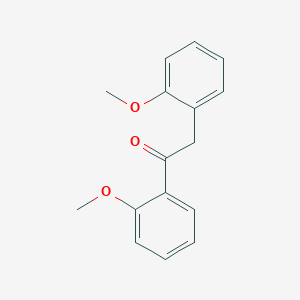
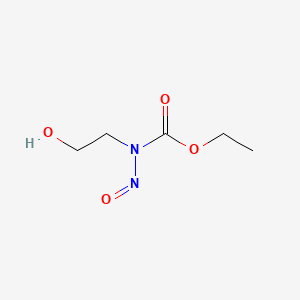
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
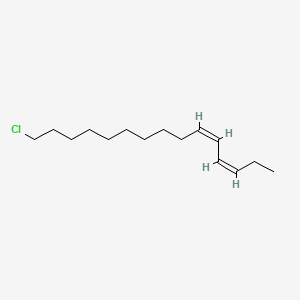

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
